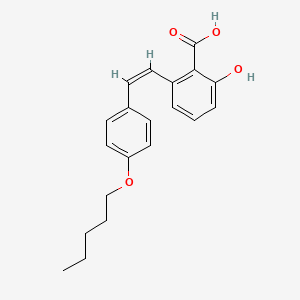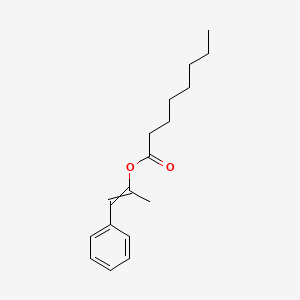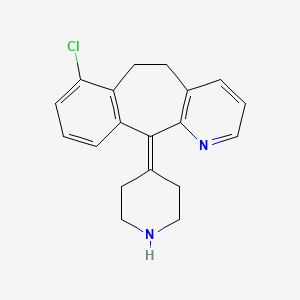
Hydroxy Gliclazide-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxy Gliclazide-d4 is a deuterium-labeled analogue of Hydroxy Gliclazide. It is primarily used in scientific research as a stable isotope-labeled compound. The molecular formula of this compound is C15H17D4N3O4S, and it has a molecular weight of 343.43 . This compound is often utilized in pharmacokinetic studies and metabolic research due to its labeled nature, which allows for precise tracking and analysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Hydroxy Gliclazide-d4 involves the incorporation of deuterium atoms into the Hydroxy Gliclazide molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The specific synthetic route may vary, but it generally involves the following steps:
Deuteration of Starting Materials: The starting materials are deuterated using deuterium gas or deuterated solvents.
Formation of Intermediate Compounds: The deuterated starting materials undergo a series of chemical reactions to form intermediate compounds.
Final Synthesis: The intermediate compounds are further reacted to form the final this compound compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Synthesis: Depending on the scale, batch or continuous flow synthesis methods may be employed.
Purification: The synthesized compound is purified using techniques such as chromatography to remove any impurities.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions: Hydroxy Gliclazide-d4 can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The sulfonylurea group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction may produce alcohols .
Applications De Recherche Scientifique
Hydroxy Gliclazide-d4 has a wide range of scientific research applications, including:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of drugs.
Metabolic Research: Helps in understanding metabolic pathways and the effects of drugs on metabolism.
Chemical Analysis: Utilized in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry for structural elucidation and quantification.
Biomedical Research: Investigated for its potential therapeutic effects and mechanisms of action in various diseases.
Mécanisme D'action
Hydroxy Gliclazide-d4, like its non-deuterated counterpart, exerts its effects by binding to the β cell sulfonylurea receptor (SUR1) in the pancreas. This binding blocks the ATP-sensitive potassium channels, leading to the closure of these channels. The resulting decrease in potassium efflux causes depolarization of the β cells, which triggers the release of insulin. This mechanism helps in lowering blood glucose levels in patients with diabetes .
Comparaison Avec Des Composés Similaires
Gliclazide: The non-deuterated form of Hydroxy Gliclazide-d4, used as an oral antihyperglycemic agent.
Glipizide: Another sulfonylurea compound with a similar mechanism of action.
Glyburide: A sulfonylurea drug used to treat type 2 diabetes.
Uniqueness of this compound: The primary uniqueness of this compound lies in its deuterium labeling, which allows for precise tracking and analysis in scientific research. This labeling provides a distinct advantage in pharmacokinetic and metabolic studies, as it enables researchers to differentiate between the labeled and non-labeled forms of the compound .
Propriétés
Numéro CAS |
1346605-31-9 |
|---|---|
Formule moléculaire |
C15H21N3O4S |
Poids moléculaire |
343.434 |
Nom IUPAC |
1-[4-(hydroxymethyl)phenyl]sulfonyl-3-(1,1,3,3-tetradeuterio-4,5,6,6a-tetrahydro-3aH-cyclopenta[c]pyrrol-2-yl)urea |
InChI |
InChI=1S/C15H21N3O4S/c19-10-11-4-6-14(7-5-11)23(21,22)17-15(20)16-18-8-12-2-1-3-13(12)9-18/h4-7,12-13,19H,1-3,8-10H2,(H2,16,17,20)/i8D2,9D2 |
Clé InChI |
IHCHVBQHVIUSTM-LZMSFWOYSA-N |
SMILES |
C1CC2CN(CC2C1)NC(=O)NS(=O)(=O)C3=CC=C(C=C3)CO |
Synonymes |
N-[[(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)amino-d4]carbonyl]-4-(hydroxymethyl)benzenesulfonamide; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


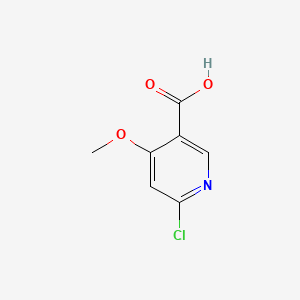
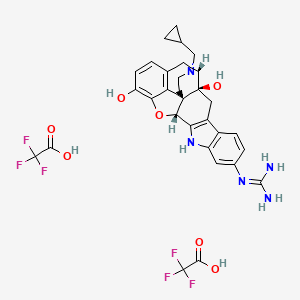
![4-[4-(Dimethylamino)naphthyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B584830.png)
![(15S,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1,3,5,7,9,11,18-heptaene-19-carboxylic acid](/img/structure/B584832.png)
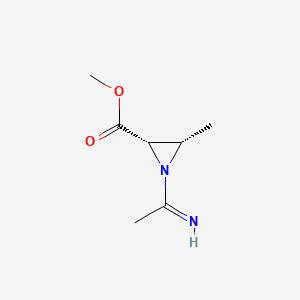
![N-cyclobutyl-6-[2-(3-fluorophenyl)ethynyl]pyridine-3-carboxamide;hydrochloride](/img/structure/B584834.png)
